molecular formula C10H12N2O B1608297 2-Propoxy-1H-benzimidazole CAS No. 52602-90-1

2-Propoxy-1H-benzimidazole

Cat. No. B1608297
Key on ui cas rn: 52602-90-1
M. Wt: 176.21 g/mol
InChI Key: VJWNLHRQOCVMNI-UHFFFAOYSA-N
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Patent
US06355808B2

Procedure details

To a solution of o-phenylenediamine (2 g) in propyl orthocarbonate (5 ml) was added acetic acid (1.1 ml) and the solution was stirred at 80° C. for 3 hours. To the reaction mixture was added ethyl acetate, and the solution was washed with an aqueous solution of sodium hydrogen carbonate and water, then dried (Na2SO4), followed by concentration to dryness. The concentrate was purified by column chromatography on silica gel to give crystals. Recrystallization from ethyl acetate—benzene afforded colorless crystals (1.54 g, 47%), m.p. 163-164° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
propyl orthocarbonate
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[C:9](O)(=O)C.[C:13]([O:16][CH2:17][CH3:18])(=O)C>C([O-])([O-])([O-])OCCC>[CH2:17]([O:16][C:13]1[NH:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]=1)[CH2:18][CH3:9]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
propyl orthocarbonate
Quantity
5 mL
Type
solvent
Smiles
C(OCCC)([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution was washed with an aqueous solution of sodium hydrogen carbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration to dryness
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by column chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
to give crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate—benzene afforded colorless crystals (1.54 g, 47%), m.p. 163-164° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(CC)OC=1NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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